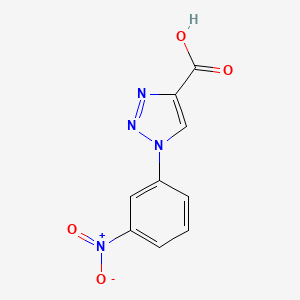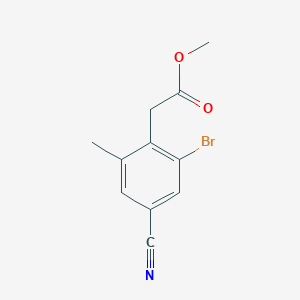
Methyl 2-bromo-4-cyano-6-methylphenylacetate
Vue d'ensemble
Description
Methyl 2-bromo-4-cyano-6-methylphenylacetate (MBCMPA) is a synthetic organic compound that has a wide range of applications in the scientific and medical fields. MBCMPA can be used as a reagent for synthesizing other compounds, as a catalyst in a variety of reactions, and as a drug in the treatment of certain diseases.
Applications De Recherche Scientifique
Methyl 2-bromo-4-cyano-6-methylphenylacetate has a wide range of applications in scientific research, due to its ability to act as a reagent in a variety of reactions. For example, it can be used in the synthesis of heterocyclic compounds, such as 1,4-dihydropyridines, and in the synthesis of pharmaceuticals, such as anti-cancer agents and antibiotics. It can also be used as a catalyst in the synthesis of polymers, such as polyurethanes, and as a reagent in organic reactions, such as the synthesis of amino acids and peptides.
Mécanisme D'action
Methyl 2-bromo-4-cyano-6-methylphenylacetate acts as a reagent in a variety of reactions due to its ability to form a stable covalent bond with other molecules. This bond is formed when the nitrogen atom in this compound reacts with the oxygen atom in the other molecule, forming a nitrogen-oxygen single bond. This bond is stable due to the electronegativity of the nitrogen atom, which causes the electrons to be shared unequally between the two atoms. This unequal sharing of electrons results in a partial positive charge on the nitrogen atom and a partial negative charge on the oxygen atom, creating an electrostatic attraction between the two atoms.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain types of cancer cells, as well as inhibit the activity of certain enzymes involved in the metabolism of drugs. In addition, this compound has been shown to have anti-inflammatory and analgesic properties, and to have an effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-bromo-4-cyano-6-methylphenylacetate has several advantages for laboratory experiments. It is relatively inexpensive to purchase, and it is easy to store and handle. In addition, it is non-toxic and has a low reactivity, making it safe to use in experiments. However, this compound does have some limitations for laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat.
Orientations Futures
Methyl 2-bromo-4-cyano-6-methylphenylacetate has a wide range of potential applications, and there are many possible future directions for its use. For example, it could be used to synthesize new types of pharmaceuticals, such as anti-inflammatory drugs or antibiotics. It could also be used to develop new types of polymers, or to create new catalysts for organic reactions. In addition, this compound could be used to study the mechanisms of action of certain enzymes, or to develop new methods for synthesizing compounds. Finally, this compound could be used to study the biochemical and physiological effects of certain drugs, or to develop new methods for drug delivery.
Propriétés
IUPAC Name |
methyl 2-(2-bromo-4-cyano-6-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-3-8(6-13)4-10(12)9(7)5-11(14)15-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGLPJIPESGOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(=O)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



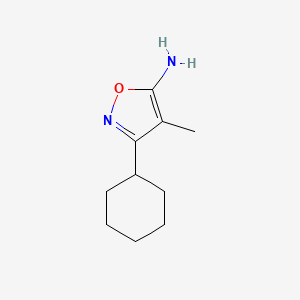



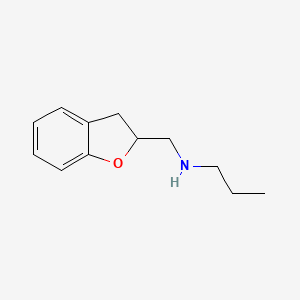
![[3-(3-Methylbutoxy)phenyl]boronic acid](/img/structure/B1417015.png)
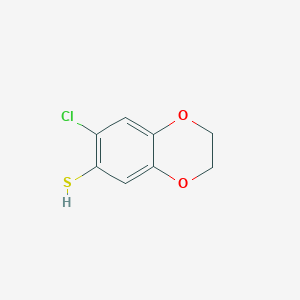
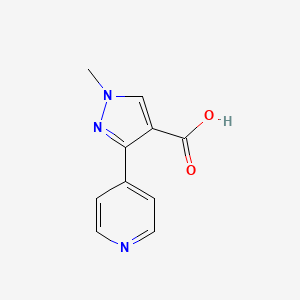
![N-[(2,5-difluorophenyl)methyl]aniline](/img/structure/B1417025.png)
![N-[(2,5-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1417026.png)

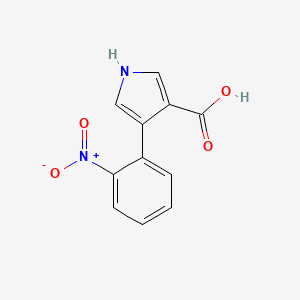
![3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide](/img/structure/B1417029.png)
